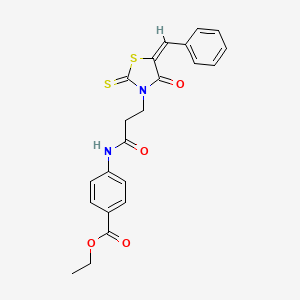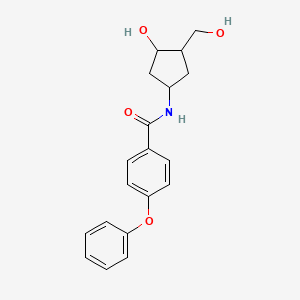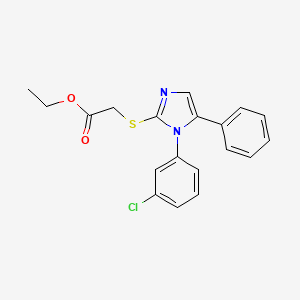
ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate, also known as EtCPI, is a compound that has received significant attention in scientific research due to its potential therapeutic properties. EtCPI is a thioester derivative of imidazole, and its unique chemical structure has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Aplicaciones Científicas De Investigación
Pharmacological Properties
Thiophene-based compounds exhibit several pharmacological properties:
a. Anticancer Activity: Some thiophene derivatives demonstrate anticancer effects. Researchers have explored their potential as novel chemotherapeutic agents.
b. Anti-Inflammatory Effects: Certain thiophene-containing molecules possess anti-inflammatory properties. These compounds may be relevant in the treatment of inflammatory diseases.
c. Antimicrobial Activity: Thiophene derivatives have shown antimicrobial effects against bacteria, fungi, and other pathogens. Their use in developing new antimicrobial agents is an active area of research.
d. Antihypertensive Properties: Compounds with the thiophene ring system may contribute to antihypertensive therapies. Investigating their effects on blood pressure regulation is ongoing.
e. Anti-Atherosclerotic Effects: Researchers have explored the potential of thiophene-based molecules in preventing or treating atherosclerosis, a condition characterized by plaque buildup in arteries.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Similar compounds, such as thiazolidine derivatives, have been known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect various biochemical pathways, contributing to their diverse biological properties .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as thiazolidine derivatives, have been studied extensively .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biologically vital properties, contributing to their use in the treatment of various disorders .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds, such as thiazolidine derivatives, can be influenced by various environmental factors .
Propiedades
IUPAC Name |
ethyl 2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-18(23)13-25-19-21-12-17(14-7-4-3-5-8-14)22(19)16-10-6-9-15(20)11-16/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAMEDSGFHTRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)
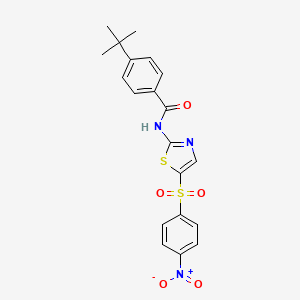
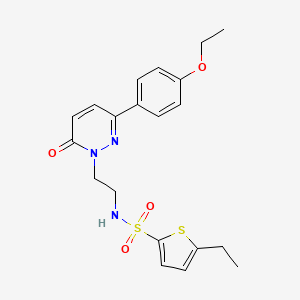
amino}-2-methylpropanoate](/img/structure/B2509090.png)
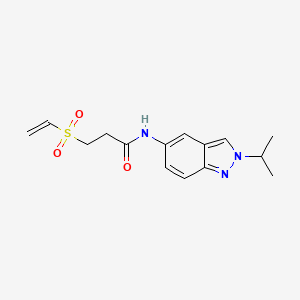
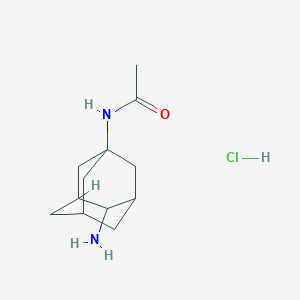
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)
![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)
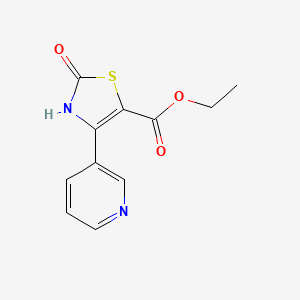
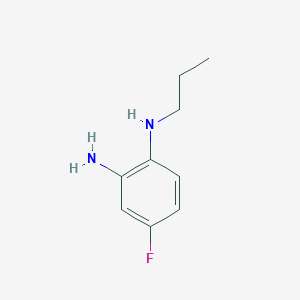
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)
![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)
